Di-tert-butyl(cyclobutylmethyl)phosphane
Description
Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphane characterized by two tert-butyl groups and a cyclobutylmethyl substituent attached to a phosphorus atom. The tert-butyl groups confer significant steric bulk, while the cyclobutylmethyl moiety introduces a strained, small cycloalkane ring. This structural combination likely impacts the compound’s electronic properties, solubility, and reactivity. Phosphanes of this type are often used as ligands in organometallic catalysis or explored for biomedical applications due to their tunable steric and electronic profiles .
Properties
CAS No. |
111857-32-0 |
|---|---|
Molecular Formula |
C13H27P |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
ditert-butyl(cyclobutylmethyl)phosphane |
InChI |
InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3 |
InChI Key |
XXXRLBZTWLBYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:
Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.
Comparison with Similar Compounds
Structural and Steric Comparisons
Phosphanes are classified based on substituent size and electronic donation. Below is a comparative analysis of Di-tert-butyl(cyclobutylmethyl)phosphane with analogous compounds:
Table 1: Structural and Steric Properties
| Compound | Substituents | Molecular Weight (g/mol) | Steric Parameter (Tolman Cone Angle)* | Key Features |
|---|---|---|---|---|
| This compound | 2 × tert-butyl, cyclobutylmethyl | ~268 (estimated) | ~160–170° (estimated) | Moderate steric bulk; strained ring |
| Triphenylphosphane (PPh₃) | 3 × phenyl | 262.28 | 145° | Low steric bulk; π-acidic ligand |
| Tri-tert-butylphosphine (PtBu₃) | 3 × tert-butyl | 210.32 | 182° | Extreme steric bulk; strong σ-donor |
| Di-tert-butylphenylphosphane | 2 × tert-butyl, phenyl | 250.30 (estimated) | ~155° (estimated) | Balanced steric/electronic profile |
*Tolman cone angles for this compound are extrapolated based on substituent size .
Key Observations :
- Steric Effects : The cyclobutylmethyl group in this compound introduces less bulk compared to PtBu₃ but more than PPh₃. The strained cyclobutane ring may enhance reactivity in certain catalytic cycles .
- Electronic Properties: tert-butyl groups are strong σ-donors, while cyclobutylmethyl may slightly reduce electron density at phosphorus due to ring strain .
Reactivity and Stability
- Catalytic Applications: PtBu₃ is widely used in cross-coupling reactions due to its ability to stabilize low-coordinate metal centers.
- Stability : Cyclobutylmethyl groups can undergo ring-opening under harsh conditions (e.g., radical reactions), as seen in cyclobutylmethyl iodide decompositions . This suggests this compound may be less stable than PtBu₃ or PPh₃ in oxidative or high-temperature environments.
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